

An In-depth Technical Guide to 2,4-Diaminomesitylene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Diaminomesitylene**

Cat. No.: **B120888**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2,4-Diaminomesitylene** (IUPAC Name: 2,4,6-trimethylbenzene-1,3-diamine), a versatile aromatic diamine intermediate. With a molecular formula of $C_9H_{14}N_2$ and a molecular weight of approximately 150.22 g/mol, this compound serves as a critical building block in the synthesis of advanced polymers, pigments, and notably, active pharmaceutical ingredients (APIs).^{[1][2][3][4]} This document details a robust, two-step synthesis protocol from mesitylene, outlines a self-validating analytical workflow for structural confirmation and purity assessment, and explores the fundamental principles of its chemical reactivity. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and reactive properties of this important molecular scaffold.

Core Molecular Properties and Identification

2,4-Diaminomesitylene is a crystalline solid characterized by a symmetrically substituted benzene ring with two amine functional groups and three methyl groups.^{[2][4]} This substitution pattern imparts distinct steric and electronic properties that are central to its utility in chemical synthesis.

Property	Value	Source(s)
IUPAC Name	2,4,6-trimethylbenzene-1,3-diamine	[2]
Synonyms	2,4,6-Trimethyl-1,3-phenylenediamine, DAM	[2][4]
CAS Number	3102-70-3	[2][4]
Molecular Formula	C ₉ H ₁₄ N ₂	[2][4]
Molecular Weight	150.22 g/mol	[2]
Appearance	White to yellow/orange crystalline powder	
Melting Point	89-91 °C	
Boiling Point	297.7 °C at 760 mmHg	
Density	1.051 g/cm ³	
Solubility	Slightly soluble in DMSO and Methanol	

Synthesis Protocol: A Validated Laboratory-Scale Approach

The synthesis of **2,4-Diaminomesitylene** is efficiently achieved via a two-step process starting from commercially available mesitylene. This pathway involves an electrophilic aromatic substitution (dinitration) followed by a catalytic reduction. This route is advantageous due to its high yield, stable intermediates, and high purity of the final product.[3]

Diagram of Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **2,4-Diaminomesitylene** from mesitylene.

Step 1: Synthesis of 2,4-Dinitromesitylene (Intermediate)

This step involves the electrophilic nitration of mesitylene. The methyl groups are activating and ortho-, para-directing. The high steric hindrance from the flanking methyl groups at positions 1 and 3 directs the two nitro groups to the 2 and 4 positions.

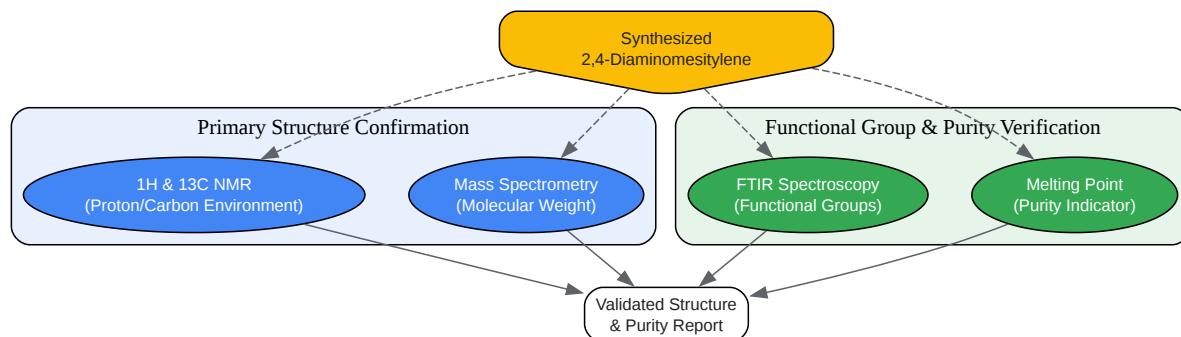
Methodology:

- **Reactor Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 114 g (0.95 mol) of mesitylene.
- **Reagent Preparation:** Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a 22:78 weight ratio, while cooling in an ice bath.
- **Nitration Reaction:** Begin stirring the mesitylene and slowly add the nitrating mixture via the dropping funnel. The causality for slow addition is to maintain the reaction temperature at approximately 50°C, preventing runaway reactions and over-nitration.
- **Reaction Completion:** After the addition is complete, allow the reaction to stir for 30 minutes at 50°C. Subsequently, increase the temperature to 90-95°C and maintain for another 30 minutes to ensure complete dinitration.^[3]
- **Work-up:** Cool the reaction mixture and carefully pour it onto crushed ice. The solid 2,4-dinitromesitylene will precipitate. Isolate the crude product by vacuum filtration.

- Purification: Wash the solid with cold water until the washings are neutral to remove residual acid. The product can be used in the next step without further purification or can be recrystallized from ethanol for higher purity.

Step 2: Synthesis of 2,4-Diaminomesitylene (Final Product)

This step involves the reduction of the two nitro groups to primary amines. Catalytic hydrogenation is the preferred method as it is clean, high-yielding, and avoids the use of stoichiometric metal reductants which can complicate purification.[\[3\]](#)


Methodology:

- Reactor Setup: To a high-pressure autoclave reactor, add the crude 2,4-dinitromesitylene (approx. 0.9 mol) from the previous step.
- Catalyst and Solvent: Add a catalytic amount of Raney Nickel (approx. 10g) and 320 kg of methanol as the solvent. The nickel catalyst is chosen for its high activity and efficiency in reducing aromatic nitro groups.[\[3\]](#)[\[5\]](#)
- Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 1-3 MPa.[\[3\]](#)
- Reaction Conditions: Begin stirring and heat the mixture to 80°C. The reaction is exothermic; monitor the temperature and pressure closely. The reaction is complete when hydrogen uptake ceases. Maintain the conditions for 1 hour post-uptake to ensure full conversion.[\[3\]](#)
- Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the nickel catalyst.
- Isolation and Purification: Remove the methanol from the filtrate under reduced pressure. The resulting solid is **2,4-Diaminomesitylene**. For high-purity material required in drug development, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. This yields a product with >99.5% purity.[\[3\]](#)

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized **2,4-Diaminomesitylene** is paramount. The following multi-technique approach provides a self-validating system where each analysis corroborates the others.

Diagram of Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Integrated analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.

Protocol:

- Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Acquisition: Record ^1H and ^{13}C spectra on a 300 MHz or higher field NMR spectrometer.[\[2\]](#)

Expected ^1H NMR Spectrum Interpretation (in CDCl_3):

- Aromatic Proton (1H): A singlet is expected around δ 6.0-6.9 ppm. This single proton is on the C5 position of the ring. Its isolation (no adjacent protons) results in a singlet multiplicity.
- Amine Protons (4H): A broad singlet is expected around δ 3.5 ppm. The protons on the nitrogen atoms are exchangeable, leading to a broad signal. The integration should correspond to four protons.
- Methyl Protons (3H at C6): A singlet integrating to three protons is expected around δ 2.1-2.3 ppm.
- Methyl Protons (6H at C2, C4): A singlet integrating to six protons is expected around δ 2.1-2.3 ppm. The two methyl groups adjacent to the amine groups are chemically equivalent due to the molecule's symmetry.

Expected ^{13}C NMR Spectrum Interpretation: Due to the molecule's symmetry, fewer than 9 carbon signals are expected.

- Aromatic Carbons: Signals for the aromatic carbons will appear in the δ 100-150 ppm region. The carbons bonded to nitrogen (C1, C3) will be the most downfield, followed by those bonded to methyl groups (C2, C4, C6), and finally the protonated carbon (C5).
- Methyl Carbons: Signals for the three methyl groups will appear in the upfield region, typically δ 15-25 ppm.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Protocol:

- Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) or direct infusion using an Electron Ionization (EI) source.[\[2\]](#)
- Analysis: Acquire the mass spectrum.

Expected Interpretation:

- Molecular Ion (M^+): A strong peak should be observed at $m/z = 150$, corresponding to the molecular weight of $C_9H_{14}N_2$.^{[2][4]}
- Key Fragments: A prominent fragment at $m/z = 149$ ($[M-H]^+$) is expected due to the loss of a hydrogen atom. Another significant fragment at $m/z = 135$ ($[M-CH_3]^+$) from the loss of a methyl radical is also highly probable.^[2] This fragmentation pattern is characteristic of alkyl-substituted aromatic amines.^[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to verify the presence of key functional groups.

Protocol:

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.^[2]
- Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .

Expected Characteristic Absorption Bands:

- N-H Stretch: Two distinct bands in the region of 3300-3500 cm^{-1} are characteristic of a primary amine (-NH₂).
- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} corresponding to the methyl groups.
- N-H Bend: A bending vibration around 1600-1650 cm^{-1} .
- C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm^{-1} region.

Chemical Reactivity and Applications in Drug Development

2,4-Diaminomesitylene is a valuable building block due to the reactivity of its two primary amine groups.^[7] These groups can readily participate in a wide range of chemical reactions, including:

- Amide and Sulfonamide formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides.
- Schiff Base formation: Condensation with aldehydes and ketones.
- Heterocycle synthesis: Serving as a dinucleophile in reactions to form fused ring systems, such as imidazoles or quinoxalines.[\[7\]](#)[\[8\]](#)

The three methyl groups on the aromatic ring provide several key advantages. They increase the electron density of the ring, enhancing the nucleophilicity of the amine groups.

Simultaneously, they provide steric hindrance that can be exploited to direct reactions regioselectively and can improve the solubility of derivatives in organic solvents.

In drug development, this scaffold is strategically important for synthesizing APIs targeting complex diseases.[\[1\]](#) Its rigid, substituted aromatic core is ideal for positioning functional groups in precise three-dimensional orientations to interact with biological targets. The diamine functionality allows for the construction of diverse molecular libraries by attaching various side chains, facilitating structure-activity relationship (SAR) studies. While specific drug examples are often proprietary, the use of substituted phenylenediamine scaffolds is well-documented in the development of kinase inhibitors and other therapeutic agents.[\[1\]](#)

Safety and Handling

2,4-Diaminomesitylene is classified as harmful and an irritant. Appropriate personal protective equipment (PPE) is mandatory.

- Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).
[\[2\]](#)
- Precautionary Measures: Handle in a well-ventilated fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent oxidation, which can cause the material to darken.

Conclusion

2,4-Diaminomesitylene is a high-value chemical intermediate with a well-defined synthetic pathway and clear methods for analytical validation. Its unique combination of reactive amine groups and a sterically defined aromatic core makes it a powerful tool for chemists in materials science and pharmaceutical development. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic implementation in advanced chemical research.

References

- The Strategic Importance of 2,4,6-Trimethyl-1,3-phenylenediamine in Chemical Synthesis. (2025). Ningbo Inno Pharmchem Co.,Ltd.[Link]
- PubChem. 2,4-Dinitromesitylene.
- PubChem. **2,4-Diaminomesitylene**.
- Zhu, S., et al. Research Progress on Application of Organic Diamines and Their Derivatives.
- NIST. 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook. [Link]
- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. [Link]
- Chemistry Stack Exchange. Reaction of diamines with carboxylic acids to form imidazole. Stack Exchange Inc.[Link]
- InstaNANO. FTIR Functional Group Database Table with Search. InstaNANO. [Link]
- Chemistry LibreTexts.
- Organic Syntheses. Mesitylene. Organic Syntheses. [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]
- Nandiyanto, A. B. D., & Gunawan, G. (2019). How to Read and Interpret FTIR Spectroscopic of Organic Material. Indonesian Journal of Science & Technology. [Link]
- Google Patents. The synthetic method of 2,4,6-trimethyl m-phenylenediamine. CN105254510B.
- NIST. 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook. [Link]
- Organic Chemistry Portal. Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]
- Wikipedia. Reduction of nitro compounds.
- Organic Chemistry Data. Nitro Reduction - Common Conditions. orgsyn.org. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. 2,4-Diaminomesitylene | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]
- 4. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Diaminomesitylene: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120888#molecular-weight-and-formula-of-2-4-diaminomesitylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com